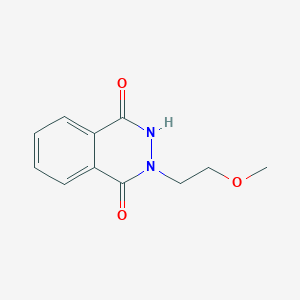

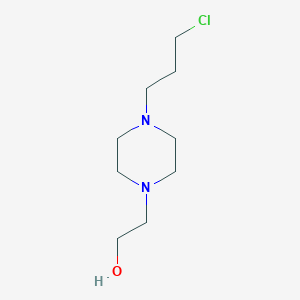

![molecular formula C17H19N7O2 B139397 Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate CAS No. 43111-51-9](/img/structure/B139397.png)

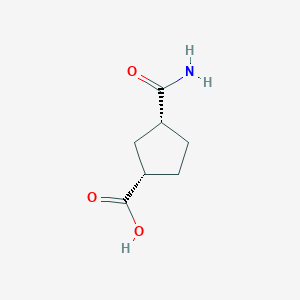

Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate is a chemical compound . It is also known as 4- [ [ (2,4-diamino-6-pteridinyl)methyl] (methyl)amino]benzoic acid . The chemical formula for this compound is C₁₇H₁₉N₇O₂ .

Synthesis Analysis

A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . This compound was characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) . This code provides a specific string of characters that represents the molecular structure of the compound.Applications De Recherche Scientifique

Molecular Structure and Bonding

The molecule of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is linked by hydrogen bonds into chains and frameworks, indicating potential significance in understanding molecular interactions and designing supramolecular structures. These interactions provide insight into the assembly and properties of complex molecular systems, which is fundamental in materials science and pharmaceuticals (Portilla et al., 2007).

Synthesis and Industrial Application

Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate demonstrates stable and high yield synthesis technology, suggesting its applicability in industrial production. The method described is efficient and could be utilized for large-scale production, indicating its potential relevance in various industries, including pharmaceuticals and chemicals (Fang Qiao-yun, 2012).

Chemical Reactions and Derivatives

The study on the reaction of chlorimuron‐ethyl with diazomethane leads to the synthesis of various derivatives, suggesting a pathway for creating new compounds with potential applications in chemistry and biology. This research contributes to the field of synthetic chemistry and could lead to the development of new substances with specific properties (Choudhury & Dureja, 1996).

Potential in Biochemistry and Molecular Biology

Ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates, including ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate, have demonstrated significant anti-juvenile hormone activities. This finding is crucial for understanding the hormonal regulation in insects and could be applied in developing new methods for pest control or studying insect development (Yamada et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O2/c1-3-26-16(25)10-4-6-12(7-5-10)24(2)9-11-8-20-15-13(21-11)14(18)22-17(19)23-15/h4-8H,3,9H2,1-2H3,(H4,18,19,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWKUSEZMEPPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327851 |

Source

|

| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

CAS RN |

43111-51-9 |

Source

|

| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

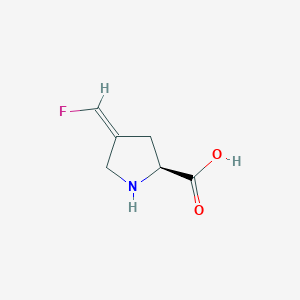

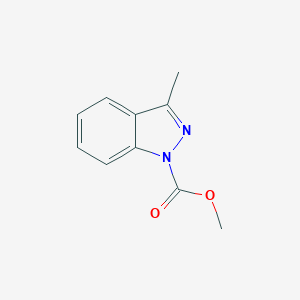

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)

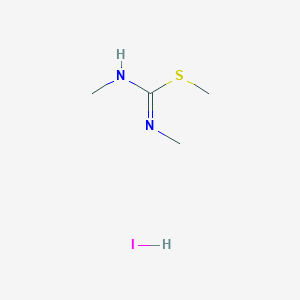

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)

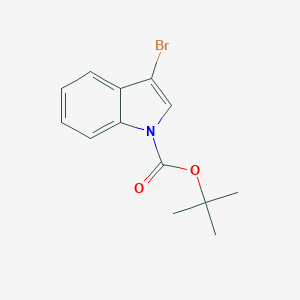

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)